Triaqua(3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromium

Description

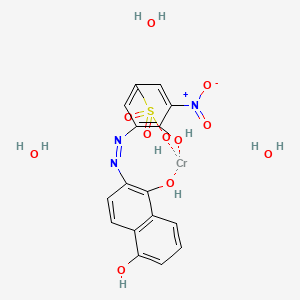

Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium is a complex compound with the molecular formula C16H14CrN3O11S and a molecular weight of 511.40 g/mol. This compound is known for its unique structure, which includes a chromium center coordinated to a sulfonated azo dye ligand and three water molecules. It is primarily used in various scientific research applications due to its distinct chemical properties.

Properties

CAS No. |

83863-39-2 |

|---|---|

Molecular Formula |

C16H17CrN3O11S |

Molecular Weight |

511.4 g/mol |

IUPAC Name |

chromium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;trihydrate |

InChI |

InChI=1S/C16H11N3O8S.Cr.3H2O/c20-14-3-1-2-10-9(14)4-5-11(15(10)21)17-18-12-6-8(28(25,26)27)7-13(16(12)22)19(23)24;;;;/h1-7,20-22H,(H,25,26,27);;3*1H2 |

InChI Key |

IYMCOPKBFPLMKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)[N+](=O)[O-])O)C(=C1)O.O.O.O.[Cr] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves several steps. The starting materials typically include 1,5-dihydroxy-2-naphthalene, 4-hydroxy-5-nitrobenzene-1-sulfonic acid, and chromium salts. The synthetic route generally follows these steps:

Diazotization: The 1,5-dihydroxy-2-naphthalene is diazotized using nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-5-nitrobenzene-1-sulfonic acid to form the azo dye.

Complexation: The azo dye is then reacted with a chromium salt in the presence of water to form the final complex, Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene ring.

Reduction: The azo group (-N=N-) can be reduced to form amines.

Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is used in biological studies to investigate the effects of metal complexes on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in the dyeing industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The chromium center can coordinate with biological molecules, affecting their structure and function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium can be compared with other similar compounds, such as:

Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzene-1-sulfonato(3-)]chromium: This compound lacks the nitro group, which affects its reactivity and applications.

Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-chlorobenzene-1-sulfonato(3-)]chromium:

The uniqueness of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Triaqua(3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromium, commonly referred to as sodium triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(1-), is a complex chromate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and relevant case studies.

- Molecular Formula : C20H16CrN3NaO10S

- Molecular Weight : 565.41 g/mol

- CAS Number : 83863-39-2

Antimicrobial Properties

Research indicates that triazene compounds, including those derived from the naphthyl azo structure found in this chromium complex, exhibit significant antimicrobial activity. A study focused on various triazene derivatives demonstrated their effectiveness against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial effects.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| T3 | 9.937 | Candida albicans, C. parapsilosis, C. tropicallis |

| T4 | 15.000 | Staphylococcus aureus, Escherichia coli |

The study highlighted that the triazene derivatives were particularly effective against resistant strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Cytotoxicity and Safety Profile

The cytotoxic effects of triazenes, including the chromium compound , have been evaluated through various in vitro assays. The results indicated that while some derivatives exhibited cytotoxicity towards cancer cell lines, others showed selective toxicity with minimal effects on normal cells. This selectivity is crucial for developing therapeutic agents that target cancer cells while sparing healthy tissue.

Case Studies

-

Study on Antifungal Activity :

A recent investigation assessed the antifungal properties of several triazene compounds against clinical isolates of Candida species. The results demonstrated that certain derivatives had promising antifungal activity with MIC values comparable to established antifungal agents. The study concluded that these compounds could serve as lead candidates for further development in antifungal therapies . -

Evaluation of Antimicrobial Efficacy :

Another study evaluated the antimicrobial efficacy of various triazene derivatives against both gram-positive and gram-negative bacteria. The findings revealed that the compounds showed significant inhibition of bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests a potential application in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.